molecular formula C22H24N4O3S B2864206 N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-35-7

N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2864206
M. Wt: 424.52
InChI Key: SGWGODIAGXODSA-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide” is a complex organic compound. It contains several functional groups, including a methoxy group, a phenethyl group, a methyl group, a ureido group, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to provide a detailed synthesis analysis. However, common methods for introducing these groups include nucleophilic substitution for the methoxy group, Friedel-Crafts alkylation for the phenethyl group, and condensation reactions for the ureido and carboxamide groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly rigid structure, with the potential for interesting intermolecular interactions such as hydrogen bonding.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of several different functional groups means that it could potentially participate in a wide range of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound.


Scientific Research Applications

Synthetic Methodologies and Derivatives

Research in synthetic chemistry has led to the development of novel compounds with varying biological activities. For instance, studies on the synthesis of new heterocyclic compounds derived from visnagenone and khellinone have demonstrated anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells showcase the antitumor capabilities of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activities and Potential Therapeutic Applications

The exploration of heterocyclic compounds extends to various biological activities. The synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles against human cancer cell lines highlight the potential of these derivatives as anticancer agents (Dalip Kumar, N. Kumar, Kuei-Hua Chang, Ritika Gupta, K. Shah, 2011). Another example includes the study on corrosion monitoring of mild steel in sulphuric acid solutions with the presence of thiazole derivatives, illustrating the applicability of such compounds in materials science and engineering (K. F. Khaled, M. Amin, 2009).

Safety And Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis.


I hope this general information is helpful. For more detailed information, I would recommend consulting a chemistry textbook or a chemical database. Please note that this information is based on general principles of organic chemistry and may not be completely accurate for this specific compound. Always consult a reliable source when working with chemicals.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-5-4-6-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-7-9-18(29-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGODIAGXODSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

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